Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, a tyrosine kinase inhibitor. [, , ] It plays a crucial role in pharmacokinetic studies investigating the metabolism and efficacy of Erlotinib. [, , ] Researchers study Desmethyl Erlotinib alongside Erlotinib to understand its contribution to the overall therapeutic effect and potential drug interactions. [, ]
Desmethyl Erlotinib is derived from Erlotinib, which is classified as a quinazoline derivative. It functions primarily as an anticancer agent by inhibiting the activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancerous tissues. The compound is categorized under antineoplastic agents and is specifically noted for its application in targeted cancer therapy.
The synthesis of Desmethyl Erlotinib can be achieved through various methods, primarily focusing on the demethylation of Erlotinib. One common approach involves the use of sodium hydride in dimethylformamide as a solvent. In this method:
Alternative methods for synthesizing Desmethyl Erlotinib have also been explored, including variations in solvents and bases used during the reaction process. These adjustments can significantly impact the yield and purity of the final product.
Desmethyl Erlotinib shares a molecular structure similar to that of Erlotinib but lacks one methyl group on the nitrogen atom. Its chemical formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 393.87 g/mol.
The three-dimensional conformation plays a critical role in its interaction with the EGFR tyrosine kinase.
Desmethyl Erlotinib participates in various chemical reactions primarily related to its pharmacological activity:
The understanding of these reactions is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings.
Desmethyl Erlotinib acts primarily as an inhibitor of EGFR tyrosine kinase activity. Upon binding to the receptor:
This mechanism underscores its utility in targeted therapies for cancers driven by aberrant EGFR signaling.
Desmethyl Erlotinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability during therapeutic applications.
Desmethyl Erlotinib has several significant applications:
The ongoing research into Desmethyl Erlotinib's properties and applications continues to enhance its relevance in oncology and personalized medicine strategies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3